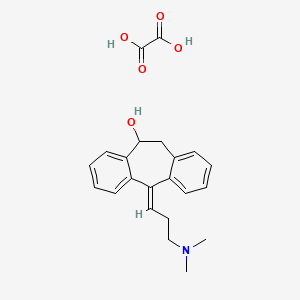

10-Hydroxy Amitriptyline Oxalate

Übersicht

Beschreibung

10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline . It is also known as 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol . The molecular formula is C22H25NO and the molecular weight is 383.44 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H25NO . The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Metabolic Fate and Pharmacokinetics

- Metabolism and Disposition : 10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline, undergoing oxidative metabolism and hydroxylation, which results in various isomeric alcohols. This process involves high stereo- and enantioselectivity, with 10-hydroxy compounds being major products. The enzymes involved in these pathways are significant for understanding clinical consequences, especially considering the polymorphic CYP2D6, which mediates 10-hydroxylation (Breyer‐Pfaff, 2004).

Toxicological Studies

- Ecotoxicological Effects : Studies have shown that Amitriptyline, including its metabolites like this compound, can have toxic effects on non-target aquatic animals, such as zebrafish. This research highlights the potential risk of Amitriptyline and its metabolites to aquatic life, indicating the need for further studies on its environmental impact (Yang et al., 2014).

Impact on Physiological Systems

- Regulation of Glucocorticoid Receptor-mRNA : Amitriptyline, and possibly its metabolites like this compound, can affect glucocorticoid receptor mRNA levels in human blood cells. This finding is important for understanding the drug's impact on gene expression and potential implications for treating conditions like depression (Vedder et al., 1999).

Neuropharmacological Research

- Inhibition of Noradrenaline Uptake : Research indicates that hydroxymetabolites of Amitriptyline, likely including this compound, inhibit noradrenaline uptake in the brain. This suggests their significant contribution to the effects of Amitriptyline on central noradrenergic neurons, especially in older patients (Bertilsson et al., 1979).

Wirkmechanismus

Target of Action

10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline , a tricyclic antidepressant . The primary targets of Amitriptyline are the neurotransmitters serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, pain perception, and other central nervous system functions .

Mode of Action

this compound, like Amitriptyline, is believed to increase the synaptic concentration of serotonin and norepinephrine in the central nervous system by inhibiting their reuptake by the presynaptic neuronal membrane pump . This inhibition results in an increased concentration of these neurotransmitters at the synaptic clefts of the brain, enhancing their overall effect .

Biochemical Pathways

Amitriptyline is known to affect the monoaminergic pathway, which involves the neurotransmitters serotonin and norepinephrine . By inhibiting the reuptake of these neurotransmitters, Amitriptyline can enhance their effects and influence various downstream processes related to mood regulation and pain perception .

Pharmacokinetics

Amitriptyline is known to be well absorbed and undergoes extensive metabolism in the liver . It has a half-life of approximately 13 to 36 hours . The impact of these properties on the bioavailability of this compound would require further investigation.

Result of Action

Amitriptyline’s action can result in alleviation of depressive symptoms and reduction of chronic pain . It’s worth noting that Amitriptyline and its metabolites may have potential clinical effects, particularly cardiovascular toxicity .

Biochemische Analyse

Cellular Effects

Amitriptyline, the parent compound, is known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of Amitriptyline, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

As a metabolite of Amitriptyline, it may be involved in similar metabolic pathways

Eigenschaften

IUPAC Name |

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO.C2H2O4/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19;3-1(4)2(5)6/h3-6,8-12,20,22H,7,13-14H2,1-2H3;(H,3,4)(H,5,6)/b17-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIDJPMHGAQWEF-KCUXUEJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019737 | |

| Record name | 10-Hydroxy Amitriptyline Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-15-7 | |

| Record name | 10-Hydroxy Amitriptyline Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)